5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline
Overview
Description
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline: is a chemical compound with the molecular formula C11H16BrNO3 and a molecular weight of 290.15 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 2-(2-methoxyethoxy)ethanol under basic conditions. The nitro group is then reduced to an amine group to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The amine group can be oxidized to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Formation of various substituted anilines.
Reduction: Conversion of nitroaniline to aniline.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in drug discovery and development, particularly in the design of enzyme inhibitors .
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and ether groups play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 2-(2-Methoxyethoxy)ethyl bromide
Comparison:
- 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline is unique due to its aromatic aniline structure combined with the bromine and ether groups, which confer specific chemical properties and reactivity.
- 1-Bromo-2-(2-methoxyethoxy)ethane and similar compounds lack the aromatic ring, making them less suitable for applications requiring aromaticity .
Properties
IUPAC Name |
5-bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCIHQBDRQTRIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238283 | |
Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946743-22-2 | |
Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946743-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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